molecular formula C9H20O B147576 3,5,5-Trimethylhexan-1-ol CAS No. 3452-97-9

3,5,5-Trimethylhexan-1-ol

Cat. No.: B147576
CAS No.: 3452-97-9
M. Wt: 144.25 g/mol
InChI Key: BODRLKRKPXBDBN-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexan-1-ol is a nine-carbon primary alcohol with the molecular formula C9H20O. It is a clear liquid with a herbaceous, plant-like odor and is commonly used as a fragrance in toiletries and household cleaning products .

Mechanism of Action

Target of Action

3,5,5-Trimethylhexan-1-ol, also known as 3,5,5-Trimethyl-1-hexanol, is primarily used as a fragrance ingredient in many toiletries and household cleaning products . The primary targets of this compound are the olfactory receptors in the nose that detect smell. When this compound is present in a product, it interacts with these receptors to produce a specific scent.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the perception of smell. The compound is part of the mixture isononanol along with isononyl alcohol . When the compound binds to olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain where it is interpreted as a specific smell.

Result of Action

The primary result of the action of this compound is the perception of a specific scent. When used in toiletries and household cleaning products, it contributes to the overall fragrance of the product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other fragrances or chemicals can affect how the compound is perceived. Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and light exposure .

Chemical Reactions Analysis

3,5,5-Trimethylhexan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of the corresponding carboxylic acid.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

The major products formed from these reactions include carboxylic acids, alkanes, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

3,5,5-Trimethylhexan-1-ol has the molecular formula C9H20O and is characterized by its branched structure. It appears as a clear liquid with a herbaceous odor and is commonly used in fragrance formulations. The compound's unique structure contributes to its physical and chemical properties, influencing its behavior in various applications.

Chemistry

This compound serves as an important solvent and intermediate in organic synthesis. It is utilized in the preparation of other chemical compounds and plays a role in various reactions due to its ability to dissolve a wide range of substances.

Biology

In biological research, this compound has been studied for its toxicological effects. It is often included in studies examining the safety of fragrance ingredients used in consumer products. Research indicates that it can exhibit moderate skin and eye irritation properties, making it relevant for dermatological studies .

Medicine

The potential use of this compound in drug formulations has been explored. Its properties may allow it to act as a carrier or stabilizing agent in pharmaceutical preparations. Research into its bioavailability and interaction with biological systems is ongoing.

Fragrance Industry

One of the primary applications of this compound is in the fragrance industry. It is used extensively in toiletries and household cleaning products due to its pleasant scent profile. Annual production estimates range from one to ten metric tonnes .

Synthetic Lubricants and Additives

The compound is also employed in the production of synthetic lubricants and additives for lubricating oils. Its chemical properties enhance the performance characteristics of these products, making them suitable for various industrial applications.

Plasticizers and Surfactants

In addition to lubricants, this compound is utilized as a plasticizer and surfactant in the manufacture of plastics. Its presence improves flexibility and reduces brittleness in plastic products.

Toxicological Studies

A significant body of research focuses on the toxicological profile of this compound. Key findings from various studies include:

Study TypeFindingsReference
Acute ToxicityLD50 > 2000 mg/kg (oral)OECD TG 401
Reproductive ToxicityNOAEL: 12 mg/kg/dayOECD TG 422
Skin IrritationModerate irritantOECD 404
Eye IrritationModerate irritantOECD 405

These studies highlight the importance of evaluating safety profiles for substances used in consumer products.

Case Studies

Case Study 1: Fragrance Ingredient Safety Evaluation
A comprehensive evaluation was conducted on the safety of fragrance ingredients including this compound. The study assessed dermal absorption rates and potential systemic effects when used in personal care products. Results indicated that while irritation potential exists, systemic toxicity was minimal at typical exposure levels.

Case Study 2: Industrial Application Efficacy
In an industrial setting, researchers evaluated the effectiveness of this compound as a lubricant additive under high-temperature conditions. The study demonstrated improved performance characteristics compared to traditional lubricants, leading to enhanced machinery efficiency.

Comparison with Similar Compounds

3,5,5-Trimethylhexan-1-ol is similar to other branched-chain alcohols, such as isononyl alcohol and 3,5,5-trimethylhexyl alcohol . it is unique in its specific structure and odor profile, which makes it particularly valuable as a fragrance ingredient. Other similar compounds include:

Biological Activity

3,5,5-Trimethylhexan-1-ol (CAS Number: 3452-97-9) is a branched-chain alcohol with a chemical formula of C9H20O. It has been studied for its biological activity, particularly in the context of toxicity and potential health effects. This article reviews the available literature on its biological activity, including experimental findings from toxicity studies, mutagenicity tests, and its effects on various biological systems.

This compound is characterized by its branched structure, which influences its physical and chemical properties. It is a colorless liquid at room temperature with a moderate boiling point and low solubility in water.

Acute Toxicity

In acute toxicity studies conducted on rats, this compound showed an LD50 greater than 2000 mg/kg, indicating low acute toxicity through oral administration . However, ingestion of less than 150 grams may produce serious health damage . Symptoms of overexposure include nervous system effects such as headache and confusion, along with gastrointestinal disturbances like nausea and vomiting.

Repeated Dose Toxicity

A key study under OECD guidelines assessed the repeated dose toxicity of this compound. Rats were administered varying doses (0, 12, 60, or 300 mg/kg/day) over a specified period. Findings included:

  • Body Weight Changes : Males in the highest dose group exhibited increased body weight trends while females showed decreased body weight .
  • Organ Weights : Increased absolute and relative kidney weights were observed in males at higher doses; females showed increased liver weights .
  • Histopathological Changes : Renal epithelial fatty change and periportal fatty changes in the liver were noted at higher doses .

The NOAEL (No Observed Adverse Effect Level) was determined to be 12 mg/kg/day for both male and female rats based on these findings.

Dose (mg/kg/day)Male Body Weight ChangeFemale Body Weight ChangeKidney Weight ChangesLiver Weight Changes
0BaselineBaselineNormalNormal
12No significant changeNo significant changeNormalNormal
60IncreasedDecreasedIncreasedIncreased
300IncreasedDecreasedIncreasedIncreased

Mutagenicity Testing

This compound was evaluated for mutagenic potential using the Ames test. It was found to be non-mutagenic in several strains of Salmonella typhimurium (TA100, TA1535) and Escherichia coli WP2 with or without metabolic activation . Cytotoxicity was observed at higher concentrations (150 µg/plate for some strains), but this did not indicate mutagenic activity.

Reproductive and Developmental Toxicity

In reproductive studies involving pregnant rats, exposure to high doses resulted in decreased implantation rates and reduced litter sizes. Notably:

  • Maternal Effects : Some females in the highest dose group exhibited weakness leading to death during gestation .
  • Neonatal Effects : Viability of pups was reduced in the high-dose groups by day four of lactation .

Skin and Eye Irritation

This compound has been classified as a moderate skin and eye irritant based on testing protocols (OECD TG 404 and TG 405) .

Properties

IUPAC Name

3,5,5-trimethylhexan-1-ol
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InChI

InChI=1S/C9H20O/c1-8(5-6-10)7-9(2,3)4/h8,10H,5-7H2,1-4H3
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InChI Key

BODRLKRKPXBDBN-UHFFFAOYSA-N
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Canonical SMILES

CC(CCO)CC(C)(C)C
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Molecular Formula

C9H20O
Record name 3,5,5-TRIMETHYLHEXANOL
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DSSTOX Substance ID

DTXSID7029661
Record name 3,5,5-Trimethyl-1-hexanol
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Molecular Weight

144.25 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, to yellow oily liquid or solid with a strong, oily, herbaceous odour
Record name 1-Hexanol, 3,5,5-trimethyl-
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Boiling Point

193-202 °C
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Flash Point

93 °C o.c.
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Solubility

Solubility in water at 20 °C: none, insoluble in water; soluble in alcohol, acetone and ether
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Density

Relative density (water = 1): 0.83, 0.835 (20°/20°)
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Vapor Density

Relative vapor density (air = 1): 5.0
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Vapor Pressure

0.3 [mmHg], Vapor pressure, Pa at 20 °C: 30
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CAS No.

3452-97-9
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Melting Point

-70 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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